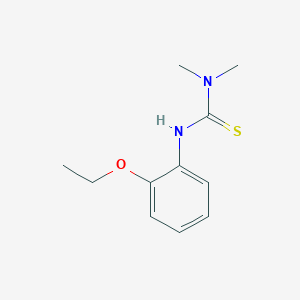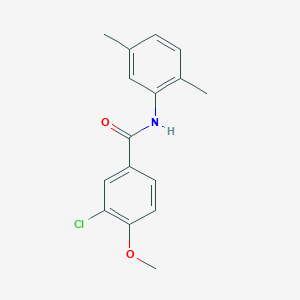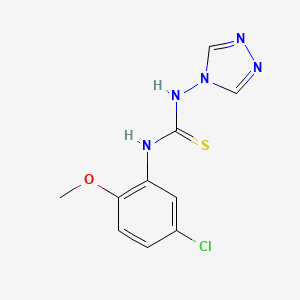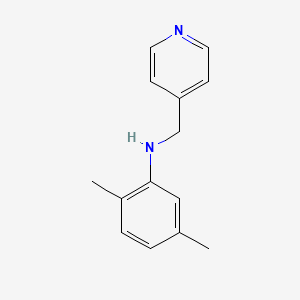
N'-(2-ethoxyphenyl)-N,N-dimethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-ethoxyphenyl)-N,N-dimethylthiourea (EDTU) is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is known for its unique properties, which make it an ideal candidate for a wide range of experiments and studies.
Aplicaciones Científicas De Investigación
N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N'-(2-ethoxyphenyl)-N,N-dimethylthiourea is in the field of catalysis. N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has been shown to be an effective catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. Additionally, N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has been used as a ligand in coordination chemistry and has shown promising results in the synthesis of metal complexes.
Mecanismo De Acción
The mechanism of action of N'-(2-ethoxyphenyl)-N,N-dimethylthiourea is not yet fully understood. However, studies have shown that N'-(2-ethoxyphenyl)-N,N-dimethylthiourea acts as a nucleophile, attacking electrophilic centers in various chemical reactions. Additionally, N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has been shown to form stable complexes with metal ions, which may contribute to its catalytic properties.
Biochemical and Physiological Effects:
N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has low toxicity and is relatively stable under physiological conditions. Additionally, N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(2-ethoxyphenyl)-N,N-dimethylthiourea is its versatility. N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has been shown to be an effective catalyst for various chemical reactions and can be used as a ligand in coordination chemistry. Additionally, N'-(2-ethoxyphenyl)-N,N-dimethylthiourea is relatively easy to synthesize and has low toxicity. However, N'-(2-ethoxyphenyl)-N,N-dimethylthiourea has some limitations for lab experiments. For example, N'-(2-ethoxyphenyl)-N,N-dimethylthiourea is sensitive to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are numerous future directions for research on N'-(2-ethoxyphenyl)-N,N-dimethylthiourea. One potential area of research is the development of new catalytic applications for N'-(2-ethoxyphenyl)-N,N-dimethylthiourea. Additionally, further studies on the mechanism of action of N'-(2-ethoxyphenyl)-N,N-dimethylthiourea may provide insights into its catalytic properties and potential therapeutic applications. Finally, research on the biochemical and physiological effects of N'-(2-ethoxyphenyl)-N,N-dimethylthiourea may lead to the development of new anti-inflammatory drugs.
Métodos De Síntesis
The synthesis method of N'-(2-ethoxyphenyl)-N,N-dimethylthiourea involves the reaction of 2-ethoxyaniline with carbon disulfide and methyl iodide in the presence of sodium hydroxide. The resulting product is then treated with dimethylamine to yield N'-(2-ethoxyphenyl)-N,N-dimethylthiourea. This method has been well-established and has been used in numerous studies to produce high-quality N'-(2-ethoxyphenyl)-N,N-dimethylthiourea for research purposes.
Propiedades
IUPAC Name |
3-(2-ethoxyphenyl)-1,1-dimethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-4-14-10-8-6-5-7-9(10)12-11(15)13(2)3/h5-8H,4H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMHGKVXZCHCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyphenyl)-1,1-dimethylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)


![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)

![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)



